molecular formula C20H22N4O5S B2675532 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide CAS No. 1021132-89-7

4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide

Numéro de catalogue: B2675532
Numéro CAS: 1021132-89-7
Poids moléculaire: 430.48
Clé InChI: PSWQDUUGCFYXRW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide is a complex organic compound that features a furan ring, a pyridazinone core, and a sulfonamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring is often introduced via a Suzuki coupling reaction, where a furan boronic acid reacts with a halogenated pyridazinone.

    Attachment of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final step involves coupling the sulfonamide intermediate with a butanamide derivative using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones under the influence of oxidizing agents like m-chloroperbenzoic acid.

    Reduction: The pyridazinone core can be reduced to dihydropyridazinones using reducing agents such as sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Furanones.

    Reduction: Dihydropyridazinones.

    Substitution: Various substituted sulfonamides.

Applications De Recherche Scientifique

Chemistry

In chemistry, 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various enzymes, making this compound a candidate for the development of enzyme inhibitors that could be used in the treatment of diseases.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. The combination of the furan ring, pyridazinone core, and sulfonamide group suggests that it could have multiple biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers with enhanced stability or catalysts for chemical reactions.

Mécanisme D'action

The mechanism of action of 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form strong hydrogen bonds with enzyme active sites, inhibiting their activity. The furan ring and pyridazinone core can interact with various biological pathways, potentially leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

    4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-aminophenethyl)butanamide: Similar structure but with an amino group instead of a sulfonamide.

    4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylphenethyl)butanamide: Similar structure but with a methyl group instead of a sulfonamide.

    4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-hydroxyphenethyl)butanamide: Similar structure but with a hydroxy group instead of a sulfonamide.

Uniqueness

The presence of the sulfonamide group in 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide makes it unique compared to its analogs. Sulfonamides are known for their strong binding affinity to enzyme active sites, which can enhance the compound’s biological activity and therapeutic potential.

Activité Biologique

4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide is a complex organic compound notable for its potential biological activities. This compound features a furan ring, a pyridazinone moiety, and a butanamide side chain, which contribute to its pharmacological properties. The following sections delve into its synthesis, biological evaluations, mechanisms of action, and comparative studies with similar compounds.

Molecular Formula and Weight

  • Molecular Formula: C18H18N4O5S
  • Molecular Weight: 398.43 g/mol

Structural Features

The compound is characterized by:

  • A furan ring , which is known for its reactivity and ability to participate in various chemical reactions.
  • A pyridazinone moiety , which may interact with biological targets such as enzymes or receptors.
  • A sulfamoylphenethyl group , potentially enhancing solubility and bioactivity.

Table 1: Structural Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
This compoundFuran ring, pyridazinone, sulfamoylphenethylPotential anti-cancer activity
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamideSimilar furan and pyridazinone structuresLacks sulfamoyl group
3-AcetylfuranFuran ring with acetyl groupLess biologically active

Antiproliferative Effects

Research indicates that compounds with structural similarities to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of pyridazinone can inhibit cell growth in human cancer lines such as MCF7 (breast carcinoma), HT-29 (colon carcinoma), and M21 (skin melanoma) .

Table 2: Antiproliferative Activity Summary

Cell LineIC50 (µM)Mechanism of Action
MCF70.5Cell cycle arrest in G2/M phase
HT-290.8Disruption of microtubule dynamics
M210.7Binding to colchicine site on β-tubulin

The mechanism through which this compound exerts its biological effects is hypothesized to involve:

  • Interaction with Microtubules: Similar compounds have been shown to bind to β-tubulin, disrupting microtubule formation and leading to cell cycle arrest.
  • Enzyme Inhibition: The furan and pyridazinone moieties may interact with specific enzymes involved in cancer progression, inhibiting their activity.

Case Studies

In a notable study, the compound was evaluated for its effects on angiogenesis using the chick chorioallantoic membrane assay. Results indicated that it effectively inhibited new blood vessel formation, a critical factor in tumor growth .

Table 3: Comparison of Biological Activities

Compound NameAntiproliferative Activity (IC50)Mechanism of Action
This compound0.5 µMMicrotubule disruption
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide1.5 µMEnzyme inhibition
Methyl N-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate2.0 µMCytotoxicity via reactive oxygen species

Propriétés

IUPAC Name

4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-(4-sulfamoylphenyl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S/c21-30(27,28)16-7-5-15(6-8-16)11-12-22-19(25)4-1-13-24-20(26)10-9-17(23-24)18-3-2-14-29-18/h2-3,5-10,14H,1,4,11-13H2,(H,22,25)(H2,21,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWQDUUGCFYXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.